N-(2-cyanoethyl)glycine

Polymer Chemistry N-Carboxyanhydride Polymerization Polypeptoid Synthesis

N-(2-Cyanoethyl)glycine (CAS 3088-42-4) is a synthetic N-alkyl glycine derivative with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol. It is prepared via base-catalyzed Michael addition of glycine to acrylonitrile and is supplied commercially as a white crystalline powder with a purity specification of ≥98.0% (titrimetric) and a melting point of 188–193 °C.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 3088-42-4
Cat. No. B018384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanoethyl)glycine
CAS3088-42-4
Synonyms2-Cyanoethylamino Acetic Acid;  NSC 11804;  NSC 133475; 
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC(C[NH2+]CC(=O)[O-])C#N
InChIInChI=1S/C5H8N2O2/c6-2-1-3-7-4-5(8)9/h7H,1,3-4H2,(H,8,9)
InChIKeyKZUBZCHAWPDYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.11 M

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyanoethyl)glycine (CAS 3088-42-4): Technical Baseline and Procurement-Relevant Identity


N-(2-Cyanoethyl)glycine (CAS 3088-42-4) is a synthetic N-alkyl glycine derivative with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol [1]. It is prepared via base-catalyzed Michael addition of glycine to acrylonitrile and is supplied commercially as a white crystalline powder with a purity specification of ≥98.0% (titrimetric) and a melting point of 188–193 °C . The compound features a secondary amine, a carboxylic acid, and a pendant nitrile group, giving it a computed XLogP3 of -3.2 and four hydrogen-bond acceptor sites . These structural attributes distinguish it from simpler N-alkyl glycines and underpin its utility as a conformationally flexible ligand, a polymerizable N-carboxyanhydride (NCA) precursor, and a nitrile-bearing synthetic intermediate.

N-(2-Cyanoethyl)glycine (CAS 3088-42-4): Why In-Class Analogs Cannot Be Interchanged Without Performance Consequences


Although N-(2-cyanoethyl)glycine belongs to the broader N-alkyl glycine family, its cyanoethyl substituent introduces electronic, conformational, and reactivity properties that are absent in analogs such as glycine, N-ethylglycine, sarcosine, or N-n-butylglycine. The electron-withdrawing nitrile reduces the basicity of the secondary amine by approximately 2–3 pKa units relative to N-alkyl glycines bearing electron-donating alkyl chains, directly affecting NCA polymerization kinetics and peptide coupling efficiency [1]. Furthermore, the nitrile serves as both a hydrogen-bond acceptor and a latent functional group for cycloaddition and hydration chemistry, enabling synthetic transformations—such as tetrazole formation and conversion to glutamine isosteres—that are structurally inaccessible to nitrile-free analogs [2][3]. Generic substitution with a simpler N-alkyl glycine therefore forfeits these differentiated reactivities and may yield polymers with altered cis/trans amide ratios, different metal-coordination topologies, or complete loss of downstream derivatization pathways.

N-(2-Cyanoethyl)glycine (CAS 3088-42-4): Head-to-Head Quantitative Differentiation Evidence


NCA Polymerization Rate: N-(2-Cyanoethyl)glycine vs. N-n-Butylglycine Under Identical Conditions

The N-carboxyanhydride (NCA) derived from N-(2-cyanoethyl)glycine polymerizes at a rate that is described as 'much smaller than that of N-n-butylglycine NCA under the same conditions' [1]. The study attributes this rate suppression to the electron-withdrawing effect of the cyanoethyl group, which reduces the basicity (and thus the nucleophilicity) of the amino group at the propagating chain end. This is a direct intra-study head-to-head kinetic comparison where both NCAs were polymerized in HCONMe₂ (DMF) using an amine initiator at identical temperature and concentration.

Polymer Chemistry N-Carboxyanhydride Polymerization Polypeptoid Synthesis

Silver(I) Coordination Architecture: Counterion-Dependent Topological Switching Unique to N-(2-Cyanoethyl)glycine (ceg)

When crystallized with silver(I) salts, N-(2-cyanoethyl)glycine (ceg) exhibits counterion-dependent structural divergence that is not observed with the comparator ligands 3,3′-iminodipropionitrile (idpn) or tris(2-cyanoethyl)amine (tca) under analogous conditions [1]. Specifically, [Ag(ceg)]CF₃SO₃ (3) adopts a 3D network structure with rhomboid channels generated by 36-membered macrometallacyclic subunits composed of four Ag atoms and four ceg ligands, with ceg binding through both the carboxylate oxygen and the nitrile nitrogen, while the protonated amino nitrogen acts as a hydrogen-bond donor to the triflate anion [1]. In contrast, [Ag(ceg)]ClO₄·0.5H₂O (4) forms a 1D chain structure. The comparator ligand idpn yields only a 2D sheet (4.8² topology), and tca yields only a discrete bimetallic macrocycle—neither exhibits the same degree of topological switching [1].

Coordination Chemistry Crystal Engineering Silver(I) Coordination Polymers

Nitrile Hydration to Glutamine Isostere: A Post-Synthetic Transformation Inaccessible to Non-Nitrile N-Alkyl Glycines

The pendant nitrile group of N-(2-cyanoethyl)glycine undergoes selective hydration upon treatment with hydrogen bromide to yield N-(2-carboxamidoethyl)glycine, which is a positional isomer of glutamine [1]. This transformation can be performed on resin-bound or protected peptide intermediates with simultaneous cleavage of acid-labile protecting groups, enabling direct incorporation of the glutamine isostere into synthetic peptides [1]. In contrast, nitrile-free N-alkyl glycines such as N-ethylglycine (CAS 627-01-0) or sarcosine (N-methylglycine) lack any analogous post-synthetic functionalization handle, and direct incorporation of glutamine itself requires orthogonal protection of the primary amide side chain.

Peptide Chemistry Glutamine Isostere Nitrile Hydration

In Situ Tetrazole Cycloaddition for Energetic Coordination Polymers: Nitrile-Enabled Reactivity Absent in Simple N-Alkyl Glycines

Under hydrothermal conditions, the nitrile group of N-(2-cyanoethyl)glycine undergoes a [2+3] cycloaddition with sodium azide (NaN₃) to form N-[2-(1H-tetrazol-5-yl)ethyl]glycine (H₂tzeg) in situ, which simultaneously coordinates to transition metal ions to yield nitrogen-rich energetic coordination polymers: [Zn(tzeg)]ₙ, [Cd(tzeg)(H₂O)]ₙ, and [Cu(tzeg)(H₂O)]ₙ [1]. All three polymers were characterized by single-crystal X-ray diffraction [1]. This reactivity is fundamentally inaccessible to nitrile-free N-alkyl glycines such as N-ethylglycine or sarcosine, which cannot generate tetrazole ligands. While other cyanoethylated amines (e.g., cyanoethylated polysaccharides) can undergo analogous azidation [2], N-(2-cyanoethyl)glycine uniquely combines the nitrile handle with an amino acid backbone that provides both carboxylate and amine coordination sites in the resulting tetrazole ligand [1].

Energetic Materials Tetrazole Chemistry Coordination Polymers

Poly(N-cyanoethylglycine) Conformation: Cis/Trans Amide Ratio Distinct from Other Poly(N-alkylglycine)s

Poly(N-cyanoethylglycine) adopts a main-chain peptide bond configuration of approximately 70% cis and 30% trans in Me₂SO solution, as determined by NMR spectroscopy [1]. This ratio is notable because, in other poly(N-alkylglycine)s (polypeptoids), the cis isomer population generally increases with the steric bulk of the N-alkyl substituent [2]. However, the cyanoethyl group, despite being sterically modest (comparable in size to n-propyl), produces a high cis content due to electronic effects—specifically, the electron-withdrawing nitrile favors the cis conformation through dipole-dipole interactions. The polymer is also soluble in aprotic solvents such as DMF, Me₂SO, and acetone, and its side-chain nitrile groups can be reduced to 3-aminopropyl groups via hydrogenation, providing a route to cationic polypeptoids [1].

Polymer Conformation Peptoid Structure NMR Spectroscopy

Hydrogen-Bonding Capacity and Lipophilicity Relative to Glycine: Computed Physicochemical Differentiation

N-(2-Cyanoethyl)glycine possesses 4 hydrogen-bond acceptor (HBA) sites and 2 hydrogen-bond donor (HBD) sites, compared to 3 HBA and 2 HBD for glycine [1][2]. Its XLogP3 value of -3.2 is identical to that of glycine, indicating that the cyanoethyl substituent does not increase overall lipophilicity despite adding three methylene units [1][2]. This combination—increased HBA capacity without increased logP—is unusual among N-alkyl glycine derivatives: N-ethylglycine, for example, has a computed XLogP3 of approximately -2.8 (less hydrophilic) while offering fewer HBA sites. The additional HBA capacity arises from the nitrile nitrogen, which can engage in hydrogen-bonding interactions with fatty acids and other biological targets .

Physicochemical Properties Drug Design Bioisostere Assessment

N-(2-Cyanoethyl)glycine (CAS 3088-42-4): Evidence-Backed Research and Industrial Application Scenarios


Controlled Synthesis of Low-Dispersity Polypeptoids via Slow NCA Polymerization

Researchers targeting well-defined poly(N-alkylglycine)s (polypeptoids) with narrow molecular-weight distributions should select N-(2-cyanoethyl)glycine over N-n-butylglycine or N-ethylglycine. The electron-withdrawing cyanoethyl group substantially retards NCA ring-opening polymerization relative to N-n-butylglycine NCA under identical conditions, providing a wider kinetic window for controlling initiation and propagation [1]. The resulting poly(N-cyanoethylglycine) achieves a degree of polymerization of 15–16 with a distinct ~70% cis amide conformation, yielding a compact, flexible polymer soluble in DMF, Me₂SO, and acetone [1].

Crystal Engineering of Anion-Responsive Silver(I) Coordination Networks

For crystal engineers designing porous coordination polymers with switchable architectures, N-(2-cyanoethyl)glycine (ceg) uniquely delivers counterion-dependent topological divergence. With AgCF₃SO₃, ceg forms a 3D network containing rhomboid channels built from 36-membered Ag₄(ceg)₄ macrocycles; with AgClO₄, it forms a 1D chain [2]. This dual-topology behavior, arising from ceg's tridentate binding mode (carboxylate O, nitrile N, and protonated amine H-bond donor), is not observed with comparator ligands idpn or tca, which each yield only a single architecture [2].

Solid-Phase Peptide Synthesis Incorporating a Latent Glutamine Isostere

Peptide chemists seeking to introduce a glutamine isostere without orthogonal side-chain protection should procure N-(2-cyanoethyl)glycine derivatives. The nitrile group is stable to standard Fmoc/t-Bu solid-phase peptide synthesis conditions yet is readily hydrated by HBr treatment to yield the corresponding carboxamide (glutamine isomer), with simultaneous cleavage of acid-labile protecting groups [3]. This post-synthetic unveiling strategy is not possible with non-nitrile N-alkyl glycines such as N-ethylglycine or sarcosine, and it eliminates the need for orthogonal protection of glutamine's primary amide side chain [3].

Precursor for Nitrogen-Rich Energetic Coordination Polymers

In the development of nitrogen-rich energetic materials, N-(2-cyanoethyl)glycine serves as a dual-function precursor that undergoes in situ [2+3] cycloaddition with NaN₃ under hydrothermal conditions to form the tetrazole ligand H₂tzeg, which simultaneously coordinates Zn²⁺, Cd²⁺, or Cu²⁺ to generate three-dimensionally structured energetic coordination polymers [4]. This tandem cycloaddition-coordination sequence is inaccessible to nitrile-free N-alkyl glycines and exploits both the nitrile handle and the amino acid backbone of N-(2-cyanoethyl)glycine, making it a uniquely efficient entry point to tetrazole-based energetic metal-organic frameworks [4].

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